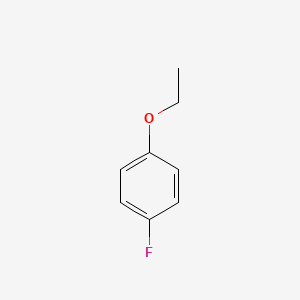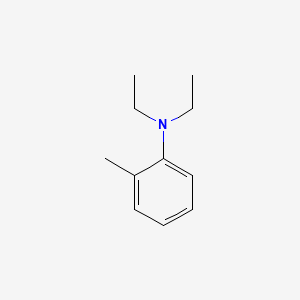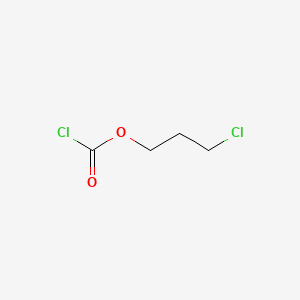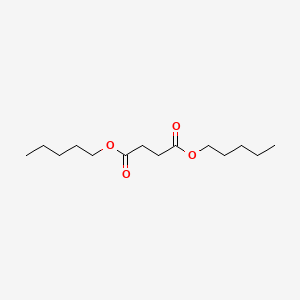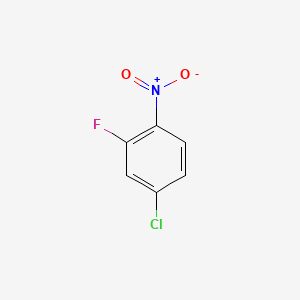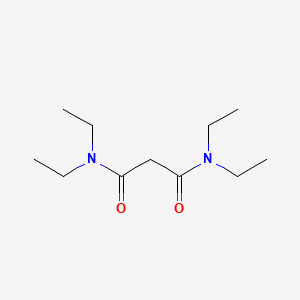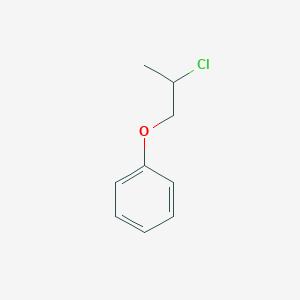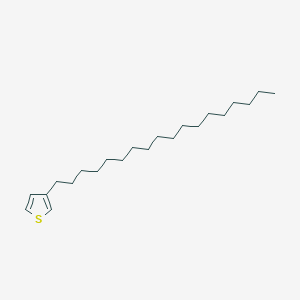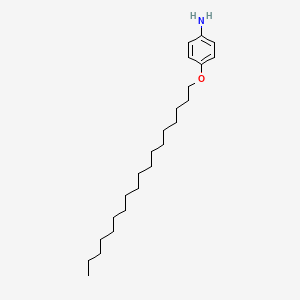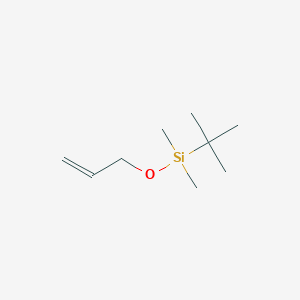![molecular formula C28H40O6 B1582791 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine CAS No. 29471-17-8](/img/no-structure.png)
2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine is a useful research compound. Its molecular formula is C28H40O6 and its molecular weight is 472.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Corrosion Inhibition
This compound has been investigated for its potential as a corrosion inhibitor on mild steel in hydrochloric acid medium. The macrocyclic crown ether compounds, including derivatives of dibenzo-18-crown-6-ether, have shown significant inhibition efficiency. Experimental and theoretical approaches, including electrochemical methods and quantum chemical calculations, have supported the high efficiency of these compounds in protecting metal surfaces from corrosion .
Phase-Transfer Catalysis
Dibenzo-18-crown-6-ether derivatives are known to act as phase-transfer catalysts . They facilitate the transfer of a reactant from one phase into another where the reaction occurs. This is particularly useful in syntheses involving ions or molecules that are soluble in different phases .
Ion Transport Across Membranes
These compounds can also be used for ion transport across membranes . Their ability to selectively bind and transport ions can be applied in various fields, including analytical chemistry, where they can be used to separate ions based on size and charge .
Synthesis of Liquid Crystal Polyesters
The macrocyclic structure of these compounds makes them suitable as synthons for the preparation of liquid crystal polyesters . These materials have applications in advanced display technologies and electronic devices .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine involves the cyclization of a precursor compound containing two benzene rings and eight ether linkages. The cyclization reaction is carried out under acidic conditions to form the desired compound.", "Starting Materials": [ "2,6-di-tert-butylphenol", "2,4,8,10-tetraoxaspiro[5.5]undecane", "p-toluenesulfonic acid", "dichloromethane", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: 2,6-di-tert-butylphenol is reacted with 2,4,8,10-tetraoxaspiro[5.5]undecane in the presence of p-toluenesulfonic acid as a catalyst in dichloromethane solvent.", "Step 2: The reaction mixture is stirred at room temperature for several hours until the desired intermediate is formed.", "Step 3: The intermediate is then treated with sodium bicarbonate and water to neutralize the acid catalyst and extract the product.", "Step 4: The product is purified by column chromatography to obtain the final compound, 2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine." ] } | |
Numéro CAS |
29471-17-8 |
Nom du produit |
2,13-Di-tert-butyl-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine |
Formule moléculaire |
C28H40O6 |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
11,24-ditert-butyl-2,5,8,15,18,21-hexaoxatricyclo[20.4.0.09,14]hexacosa-1(22),9(14),10,12,23,25-hexaene |
InChI |
InChI=1S/C28H40O6/c1-27(2,3)21-7-9-23-25(19-21)33-17-13-29-12-16-32-24-10-8-22(28(4,5)6)20-26(24)34-18-14-30-11-15-31-23/h7-10,19-20H,11-18H2,1-6H3 |
Clé InChI |
ODEWVZWKIFSVMI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(C)(C)C)OCCOCCO2 |
SMILES canonique |
CC(C)(C)C1=CC2=C(C=C1)OCCOCCOC3=C(C=CC(=C3)C(C)(C)C)OCCOCCO2 |
Autres numéros CAS |
29471-17-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



